2-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride
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Overview
Description
2-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H16ClN3O2S and a molecular weight of 277.77 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals due to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 2-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Additionally, a simplified procedure for the preparation of monosubstituted piperazine derivatives involves a one-pot-one-step reaction from a protonated piperazine without the need for a protecting group .
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve batch or flow (microwave) reactors. These methods utilize heterogeneous catalysis by metal ions supported on commercial polymeric resins . The use of microwave acceleration in synthetic reactions has also been explored to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include sulfonium salts, N-nucleophiles, and alkynes . The reactions often proceed under basic conditions, with catalysts such as Pd (DMSO)2 (TFA)2 enabling the synthesis of six-membered nitrogen heterocycles via aerobic oxidative cyclization of alkenes .
Major Products: The major products formed from these reactions include protected piperazines, piperazinopyrrolidinones, and other substituted piperazine derivatives .
Scientific Research Applications
2-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, piperazine derivatives are employed in the development of pharmaceuticals, including antimicrobial agents, antipsychotics, antidepressants, and drugs for the treatment of HIV and neurodegenerative diseases . The compound’s potential in medicinal chemistry is significant due to its biological activity and ability to interact with various molecular targets .
Mechanism of Action
The mechanism of action of 2-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. Piperazine derivatives often act as receptor modulators or enzyme inhibitors, impacting various biological processes . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride include other piperazine derivatives such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Uniqueness: What sets this compound apart from other piperazine derivatives is its specific substitution pattern, which can confer unique biological activities and chemical properties . This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-methyl-1-pyridin-2-ylsulfonylpiperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S.ClH/c1-9-8-11-6-7-13(9)16(14,15)10-4-2-3-5-12-10;/h2-5,9,11H,6-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFOXSDPMCQDDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1S(=O)(=O)C2=CC=CC=N2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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